N,5-dimethyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}pyrimidin-2-amine
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Overview
Description
N,5-dimethyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring, a piperidine ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}pyrimidin-2-amine typically involves multiple steps, including the formation of the imidazole ring, the piperidine ring, and the pyrimidine ring. The process may involve:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Formation of the Piperidine Ring: This step may involve the use of N-heterocyclic carbenes (NHC) as catalysts.
Formation of the Pyrimidine Ring: This can be synthesized through a series of condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: tert-butylhydroperoxide (TBHP) in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the pyrimidine and imidazole rings.
Substitution: Substituted derivatives at the imidazole and pyrimidine rings.
Scientific Research Applications
N,5-dimethyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine and pyrimidine rings can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole ring structure.
Omeprazole: An antiulcer agent with a similar pyrimidine ring structure.
Metronidazole: An antimicrobial agent with a similar imidazole ring structure.
Uniqueness
N,5-dimethyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}pyrimidin-2-amine is unique due to its combination of three distinct ring systems, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H22N6O2S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N,5-dimethyl-N-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H22N6O2S/c1-12-7-16-15(17-8-12)20(3)13-5-4-6-21(9-13)24(22,23)14-10-19(2)11-18-14/h7-8,10-11,13H,4-6,9H2,1-3H3 |
InChI Key |
QUOYRAJPQCRSBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)S(=O)(=O)C3=CN(C=N3)C |
Origin of Product |
United States |
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